Cas no 2137675-04-6 (3-Thiopheneethanethioamide, tetrahydro-)

3-Thiopheneethanethioamide, tetrahydro- 化学的及び物理的性質
名前と識別子
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- 3-Thiopheneethanethioamide, tetrahydro-
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- インチ: 1S/C6H11NS2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H2,7,8)
- InChIKey: JISBKOKZCFYZIJ-UHFFFAOYSA-N
- ほほえんだ: C1SCCC1CC(N)=S
3-Thiopheneethanethioamide, tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360167-2.5g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 2.5g |
$2268.0 | 2023-03-07 | ||
Enamine | EN300-360167-10.0g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 10.0g |
$4974.0 | 2023-03-07 | ||
Enamine | EN300-360167-0.25g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 0.25g |
$1065.0 | 2023-03-07 | ||
Enamine | EN300-360167-0.1g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 0.1g |
$1019.0 | 2023-03-07 | ||
Enamine | EN300-360167-5.0g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 5.0g |
$3355.0 | 2023-03-07 | ||
Enamine | EN300-360167-0.05g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 0.05g |
$972.0 | 2023-03-07 | ||
Enamine | EN300-360167-1.0g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360167-0.5g |
2-(thiolan-3-yl)ethanethioamide |
2137675-04-6 | 0.5g |
$1111.0 | 2023-03-07 |
3-Thiopheneethanethioamide, tetrahydro- 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-Thiopheneethanethioamide, tetrahydro-に関する追加情報
3-Thiopheneethanethioamide, tetrahydro- (CAS No: 2137675-04-6)
3-Thiopheneethanethioamide, tetrahydro- is a unique organic compound with the CAS registry number 2137675-04-6. This compound belongs to the class of thioamides and is characterized by its thiophene ring structure. The molecule consists of a thiophene ring fused with an ethanethioamide group, making it a versatile compound with potential applications in various fields of chemistry and materials science.
The structure of 3-Thiopheneethanethioamide, tetrahydro- is notable for its sulfur-containing functional groups, which contribute to its reactivity and stability. The thiophene ring, a five-membered aromatic heterocycle containing two sulfur atoms, is a key feature of this compound. This structure allows for various chemical modifications and reactions, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 3-Thiopheneethanethioamide, tetrahydro- in the development of novel materials for electronic applications. Researchers have explored its use in creating advanced polymers and thin films with unique electronic properties. These materials exhibit promising performance in flexible electronics and optoelectronic devices, opening new avenues for technological advancements.
In addition to its material science applications, 3-Thiopheneethanethioamide, tetrahydro- has shown potential in the field of drug discovery. Its sulfur-containing functional groups make it a candidate for bioactive compounds with anti-inflammatory and antioxidant properties. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy in therapeutic applications.
The synthesis of 3-Thiopheneethanethioamide, tetrahydro- involves a series of well-established organic reactions. These include the formation of the thiophene ring through cyclization reactions and subsequent functionalization to introduce the ethanethioamide group. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
CAS No: 2137675-04-6 refers to this specific compound's unique identifier in the Chemical Abstracts Service database. This identifier is crucial for researchers and manufacturers to accurately reference and track the compound in scientific literature and industrial applications.
The chemical properties of 3-Thiopheneethanethioamide, tetrahydro-, including its solubility, thermal stability, and reactivity, have been extensively studied. These properties make it suitable for use in high-temperature applications and as a precursor for more complex organic molecules.
In conclusion, 3-Thiopheneethanethioamide, tetrahydro-, identified by CAS No: 2137675-04-6, is a versatile compound with significant potential in multiple scientific domains. Its unique structure and chemical properties continue to drive innovative research and development across industries.
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